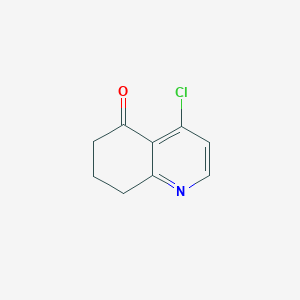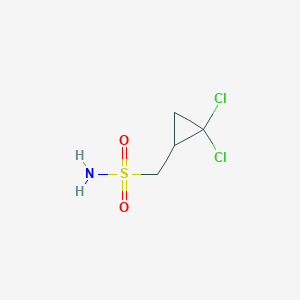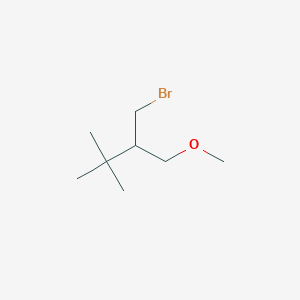
(1R)-1-(4-butylphenyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-(4-Butylphenyl)ethan-1-amine is an organic compound characterized by the presence of a butyl group attached to a phenyl ring, which is further connected to an ethanamine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(4-Butylphenyl)ethan-1-amine typically involves a multi-step process. One common method includes the reaction of 1-(4-butylphenyl)ethanone with 2-hydroxybenzylamine in toluene at 110°C for 72 hours. This is followed by treatment with hydrogen chloride in tetrahydrofuran and water at room temperature for 24 hours, yielding the desired product with an overall yield of 47% .
Industrial Production Methods: While specific industrial production methods for (1R)-1-(4-Butylphenyl)ethan-1-amine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions: (1R)-1-(4-Butylphenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学的研究の応用
(1R)-1-(4-Butylphenyl)ethan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1R)-1-(4-Butylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
(1R)-1-(4-Methylphenyl)ethan-1-amine: Similar structure but with a methyl group instead of a butyl group.
(1R)-1-(4-Ethylphenyl)ethan-1-amine: Similar structure but with an ethyl group instead of a butyl group.
(1R)-1-(4-Propylphenyl)ethan-1-amine: Similar structure but with a propyl group instead of a butyl group.
Uniqueness: (1R)-1-(4-Butylphenyl)ethan-1-amine is unique due to the presence of the butyl group, which can influence its chemical reactivity, biological activity, and physical properties compared to its methyl, ethyl, and propyl analogs.
特性
分子式 |
C12H19N |
|---|---|
分子量 |
177.29 g/mol |
IUPAC名 |
(1R)-1-(4-butylphenyl)ethanamine |
InChI |
InChI=1S/C12H19N/c1-3-4-5-11-6-8-12(9-7-11)10(2)13/h6-10H,3-5,13H2,1-2H3/t10-/m1/s1 |
InChIキー |
RBWVBFNOIKOLSE-SNVBAGLBSA-N |
異性体SMILES |
CCCCC1=CC=C(C=C1)[C@@H](C)N |
正規SMILES |
CCCCC1=CC=C(C=C1)C(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















